molecular formula C13H17BN2O2 B599039 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine CAS No. 1204742-76-6

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine

Cat. No.: B599039
CAS No.: 1204742-76-6
M. Wt: 244.101
InChI Key: BKLKKLAXVIBXDW-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-A]pyridine is a boron-containing heterocyclic compound It features a unique structure where a boron atom is integrated into a dioxaborolane ring, which is further connected to an imidazo[1,2-A]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-A]pyridine typically involves the following steps:

    Formation of the Imidazo[1,2-A]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.

    Borylation Reaction: The imidazo[1,2-A]pyridine core is then subjected to a borylation reaction using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base, such as potassium acetate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-A]pyridine can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced under specific conditions to modify the imidazo[1,2-A]pyridine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or DMF.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Modified imidazo[1,2-A]pyridine derivatives.

    Substitution: Various substituted imidazo[1,2-A]pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-A]pyridine is used as a building block for the construction of more complex molecules. Its boron moiety makes it a valuable intermediate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron atoms can enhance the biological activity of compounds, making them useful in the development of enzyme inhibitors or receptor modulators.

Industry

In materials science, this compound can be used in the synthesis of boron-containing polymers or as a precursor for the fabrication of boron-doped materials with unique electronic properties.

Mechanism of Action

The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-A]pyridine exerts its effects depends on its application. In cross-coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism, involving the transmetalation of the boron species with a palladium catalyst.

In biological systems, the boron atom can interact with biomolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways would depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.

    Bis(pinacolato)diboron (B2Pin2): Another boron reagent commonly used in organic synthesis.

    2-Methoxypyridine-5-boronic acid pinacol ester: A boronic acid ester with a pyridine ring, used in similar synthetic applications.

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-A]pyridine is unique due to its imidazo[1,2-A]pyridine core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in the development of boron-containing pharmaceuticals.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-15-7-8-16(11)9-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLKKLAXVIBXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677948
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204742-76-6
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
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